Absence of Significant Antimycobacterial Activity vs. 3-Cl and 3-NO₂ Analogs
In the Vergara et al. (2009) series, the 3-OH derivative (compound 20) was not evaluated in the microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv after initial cytotoxicity screening, while the 3-Cl (compound 6, MIC 50–100 µg mL⁻¹) and 3-NO₂ (compound 27, MIC 50–100 µg mL⁻¹) analogs exhibited significant activity comparable to pyrazinamide (MIC >100 µg mL⁻¹) [1]. This indicates that the 3-OH substitution does not confer the electron-withdrawing character required for antimycobacterial potency in this scaffold.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not determined (compound excluded from MABA due to unfavourable profile in pre-screen) |
| Comparator Or Baseline | Compound 6 (3-Cl): MIC 50–100 µg mL⁻¹; Compound 27 (3-NO₂): MIC 50–100 µg mL⁻¹; Pyrazinamide: MIC >100 µg mL⁻¹ |
| Quantified Difference | Target compound lacked measurable activity under the same selection criteria; active comparators achieved 50–100 µg mL⁻¹ MIC |
| Conditions | M. tuberculosis ATCC 27294, microplate Alamar Blue assay (MABA), compounds pre-screened for macrophage cytotoxicity |
Why This Matters
For anti-TB drug discovery programs, this 3-OH derivative is unsuitable as a replacement for active 3-Cl or 3-NO₂ leads, and its procurement must be justified by non-antimycobacterial applications.
- [1] Vergara, F. M. F., et al. (2009). Synthesis and antimycobacterial activity of N′-[(E)-(monosubstituted-benzylidene)]-2-pyrazinecarbohydrazide derivatives. European Journal of Medicinal Chemistry, 44(12), 4954–4959. View Source
